tert-Butyl naphthalene-2-carboxylate
Description
Significance of Naphthalene (B1677914) Derivatives in Chemical Synthesis
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a fundamental building block in organic chemistry. nih.gov Its planar structure and extended π-electron system impart distinct optical and electronic properties, making it a key component in the synthesis of dyes, pigments, and organic materials. nih.gov The development of efficient methods to create substituted naphthalenes is an active area of research due to their wide-ranging applications. nih.gov
Naphthalene derivatives are prevalent in numerous natural products and pharmacologically active molecules. rsc.org Many exhibit significant biological activities, including anti-inflammatory, anticancer, and antiviral properties. rsc.org This biological relevance drives synthetic chemists to develop novel and efficient routes to access complex naphthalene-containing structures. rsc.org A key strategy in this field is the catalytic asymmetric dearomatization (CADA) of naphthalenes, which transforms the flat, aromatic system into complex, enantioenriched three-dimensional molecules. nih.govrsc.orgrsc.orgnih.gov This transformation is a powerful tool for rapidly constructing polycyclic architectures that are common in bioactive compounds. nih.gov
Overview of Ester Functionality in Chemical Transformations
Esters are a vital class of organic compounds characterized by a carbonyl group adjacent to an ether linkage (R-COOR'). arkat-usa.orgacs.org This functional group is a cornerstone of organic synthesis due to its moderate reactivity and its presence in a vast array of natural and synthetic substances. nih.gov Esters serve as crucial intermediates, enabling the construction of more complex molecules through various transformations. nih.gov
Key reactions involving esters include hydrolysis, which cleaves the ester back to a carboxylic acid and an alcohol, and transesterification, where the alcohol portion of the ester is exchanged. researchgate.net They can also undergo reduction with hydride reagents to form alcohols or react with Grignard reagents to yield tertiary alcohols. guidechem.com The tert-butyl ester, in particular, is frequently employed as a protecting group for carboxylic acids in multi-step syntheses. thieme.de Its utility lies in its stability towards many nucleophiles and reducing agents, coupled with its straightforward removal under acidic conditions. thieme.deorganic-chemistry.org Common methods for forming tert-butyl esters include the reaction of a carboxylic acid with tert-butanol (B103910) or isobutene. thieme.de
Rationale for Comprehensive Research on tert-Butyl Naphthalene-2-carboxylate
The study of this compound is driven by the unique interplay between the naphthalene core and the sterically demanding tert-butyl ester group. The position of the substituent on the naphthalene ring significantly influences its reactivity; the beta-position (position 2) is generally less sterically hindered than the alpha-position (position 1), affecting reaction outcomes. canterbury.ac.nzquora.com
The tert-butyl group's significant size, or steric bulk, is a critical feature that chemists exploit to control reaction selectivity. quora.com In reactions such as the catalytic asymmetric dearomatization of naphthalenes, a sterically bulky ester group can be instrumental in achieving high enantioselectivity. rsc.org By physically blocking certain approaches of a reagent to the naphthalene ring, the tert-butyl group can direct the formation of one stereoisomer over another, which is crucial in the synthesis of chiral molecules like pharmaceuticals. rsc.orgresearchgate.net The investigation of this compound, therefore, provides valuable insights into how steric effects can be harnessed to achieve precise control over complex chemical transformations, leading to the efficient synthesis of valuable polycyclic compounds. rsc.org
Chemical and Physical Properties
The following table summarizes key identifiers and computed properties for this compound.
| Property | Value | Source |
|---|---|---|
| CAS Number | 115298-62-9 | molbase.cn |
| Molecular Formula | C₁₅H₁₆O₂ | guidechem.com |
| Molecular Weight | 228.29 g/mol | guidechem.com |
| Synonyms | tert-butyl 2-naphthoate; 2-naphthoic acid tert-butyl ester | molbase.cn |
| Polar Surface Area (PSA) | 26.30 Ų | molbase.cn |
| LogP (calculated) | 3.79510 | molbase.cn |
Synthesis Routes
Several synthetic methods have been reported for the preparation of this compound. The choice of route often depends on the availability of starting materials and desired reaction conditions.
| Starting Materials | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 2-Bromonaphthalene | Potassium tert-butoxide (t-BuOK), Palladium catalyst | 85% | molbase.cn |
| 2-Iodonaphthalene | Potassium tert-butoxide (t-BuOK), Palladium catalyst | 62% | molbase.cn |
| 2-Naphthoyl chloride | tert-Butanol (t-BuOH) | 44% | molbase.cn |
Structure
3D Structure
Properties
CAS No. |
115298-62-9 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl naphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O2/c1-15(2,3)17-14(16)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
InChI Key |
CEDBAUKSBZIMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Tert Butyl Naphthalene 2 Carboxylate
Direct Esterification Routes
Direct esterification methods involve the direct reaction of naphthalene-2-carboxylic acid with a tert-butyl source. These routes are often favored for their atom economy and straightforward nature.
Acid-Catalyzed Esterification of Naphthalene-2-carboxylic Acid with tert-Butanol (B103910)
The acid-catalyzed esterification of naphthalene-2-carboxylic acid with tert-butanol represents a classical and direct approach to forming tert-butyl naphthalene-2-carboxylate. This reaction is typically carried out in the presence of a strong acid catalyst. google.com The tert-butylation of naphthalene (B1677914) can also be achieved using tertiary butanol over zeolite catalysts. rsc.org
Commonly used acid catalysts include mineral acids and sulfonic acids. google.com The reaction mechanism involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by tert-butanol. However, the use of tert-butanol can be challenging due to its propensity to form a stable carbocation, which can lead to side reactions such as elimination to form isobutene. organic-chemistry.org
| Catalyst | Reaction Conditions | Yield | Reference |
| Strong inorganic or organic acids | Liquid phase reaction with isobutene | Not specified | google.com |
| Surfactant-combined catalysts (e.g., DBSA) | Solvent-free, room temperature | Moderate to excellent | psu.edu |
This table summarizes general conditions for acid-catalyzed esterification and may not be specific to naphthalene-2-carboxylic acid.
DCC-Mediated Coupling Approaches with tert-Butyl Hydroxycarbamate Analogues
The use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) provides a milder alternative to strong acid catalysis for the esterification of carboxylic acids. researchgate.nethuji.ac.ilorgsyn.org This method, often referred to as the Steglich esterification, is particularly useful for substrates that are sensitive to acidic conditions. organic-chemistry.org The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol. organic-chemistry.org
The efficiency of DCC-mediated esterifications can be significantly enhanced by the addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgresearchgate.net DMAP acts as an acyl transfer agent, accelerating the reaction and minimizing the formation of the N-acylurea byproduct. organic-chemistry.org While the specific use of tert-butyl hydroxycarbamate analogues in this context is not extensively detailed in the provided results, the general principle of DCC/DMAP-mediated coupling is well-established for the synthesis of tert-butyl esters. researchgate.netresearchgate.net
A general procedure involves dissolving the carboxylic acid and alcohol in a suitable solvent, followed by the addition of DCC and a catalytic amount of DMAP. chemspider.com The reaction is typically stirred at room temperature. The dicyclohexylurea (DCU) byproduct precipitates out of the solution and can be removed by filtration. chemspider.com
| Reagents | Catalyst | Solvent | Yield | Reference |
| DCC, tert-Butanol | DMAP | Dichloromethane | Good | researchgate.netresearchgate.net |
| DCC, Alcohol | None specified | THF/DCM | 99% | chemspider.com |
This table illustrates the general effectiveness of DCC-mediated esterification.
Indirect Synthetic Strategies
Indirect methods for the synthesis of this compound involve the transformation of other functional groups on the naphthalene ring or the derivatization of naphthalene precursors.
PCl3-Mediated Transformations of Analogous tert-Butyl Esters
Phosphorus trichloride (B1173362) (PCl3) can be employed in the transformation of tert-butyl esters. researchgate.netbohrium.comresearchgate.net Research has shown that PCl3 can mediate the conversion of tert-butyl esters into other esters (transesterification) or amides in a one-pot reaction. researchgate.netbohrium.com This process is believed to proceed through the in-situ formation of an acid chloride, which is then more reactive towards nucleophilic attack by an alcohol or amine. bohrium.comresearchgate.net
While a direct synthesis of this compound using this method is not explicitly described, it presents a potential indirect route. For instance, a different tert-butyl ester on the naphthalene ring could potentially be transformed into the desired 2-carboxylate derivative under specific conditions. The reaction generally works well for a variety of tert-butyl esters with different alcohols. bohrium.com
Derivatization of Substituted Naphthalene Precursors
An alternative approach involves starting with a substituted naphthalene and introducing the tert-butoxycarbonyl group.
Palladium-catalyzed reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. encyclopedia.pub Palladium-catalyzed carboxylation reactions, in particular, allow for the introduction of a carboxyl group or its ester equivalent onto an aromatic ring. encyclopedia.pub
One such strategy involves the palladium-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. nih.gov This method utilizes di-tert-butyl dicarbonate (B1257347) as the source of the tert-butoxycarbonyl group. nih.gov A catalyst system of palladium acetate (B1210297) and triphenylphosphine (B44618) in a solvent like dioxane has been shown to be effective for a range of substrates, including benzene (B151609) and pyridine (B92270) derivatives, with yields up to 94%. nih.gov A similar approach could be envisioned starting from a suitable naphthalene boronic acid precursor.
Another palladium-catalyzed route is the carbonylation of alcohols. researchgate.net While this method typically focuses on the synthesis of linear esters from secondary and tertiary alcohols, it highlights the versatility of palladium catalysis in carbonylation reactions. researchgate.net Furthermore, palladium-catalyzed formylation of aryl halides using tert-butyl isocyanide has been demonstrated, offering another potential, albeit more complex, pathway to introduce a carbonyl-containing group that could be further elaborated. organic-chemistry.orgnih.gov
| Catalyst System | Substrate | Reagent | Solvent | Yield | Reference |
| Palladium acetate / Triphenylphosphine | (Hetero)aryl boronic acids | Di-tert-butyl dicarbonate | Dioxane | Up to 94% | nih.gov |
This table highlights a relevant palladium-catalyzed method for the synthesis of tert-butyl esters.
Modifications of Naphthalene-2-carboxylic Acid Derivatives
The primary route to this compound involves the direct esterification of naphthalene-2-carboxylic acid or the conversion of one of its derivatives. Common methods for forming tert-butyl esters from carboxylic acids include the acid-catalyzed reaction with tert-butanol or isobutene. thieme.degoogle.com These reactions leverage the stability of the tert-butyl carbocation, which is readily formed under acidic conditions.
One established method is the reaction of the carboxylic acid with tert-butanol in the presence of a strong acid catalyst. thieme.de Another prevalent approach is the acid-catalyzed addition of the carboxylic acid to isobutene. thieme.degoogle.com A more recent and powerful method involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent. thieme.deorganic-chemistry.org This method is noted for its efficiency, often resulting in faster reactions and high yields compared to more conventional techniques. thieme.deorganic-chemistry.org
Furthermore, activating agents can be employed to facilitate the esterification. The use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP) allows for the clean conversion of carboxylic acids to their corresponding tert-butyl esters. researchgate.net This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net
Optimization of Reaction Conditions for Enhanced Selectivity and Yield
Optimizing the synthesis of this compound is crucial for achieving high yields and purity. This involves a systematic study of solvents, catalysts, temperature, and pressure.
Solvent Effects in tert-Butyl Ester Synthesis
The choice of solvent can significantly influence the rate and outcome of esterification reactions. While some modern methods aim for solvent-free conditions to create more environmentally friendly protocols, solvents are often necessary to ensure the solubility of reactants and facilitate the reaction. researchgate.netrsc.org In the synthesis of N-tert-butylamides, a related reaction, transformations in solvents such as water, toluene (B28343), xylene, dioxane, and THF were found to be sluggish compared to solvent-free conditions. researchgate.net For transesterification reactions using sodium tert-butoxide (NaOtBu), solvents like toluene and tetrahydrofuran (B95107) (THF) have been utilized, with reaction times varying significantly between them. rsc.org For instance, a reaction that completes in 3-4 hours in toluene might require 24 hours in THF at room temperature. rsc.org Dichloromethane is another common solvent used in related alkylation reactions. chemicalbook.com
Catalytic Systems for Efficient Ester Formation
The selection of an appropriate catalyst is paramount for the efficient synthesis of tert-butyl esters. Traditional methods often rely on strong protic acids like sulfuric acid or p-toluenesulfonic acid to catalyze the reaction between a carboxylic acid and either tert-butanol or isobutene. thieme.de
More advanced catalytic systems have been developed to improve efficiency and substrate scope.
Bis(trifluoromethanesulfonyl)imide (Tf₂NH): This catalyst, when used with tert-butyl acetate, provides a simple and powerful method for the tert-butylation of carboxylic acids, offering high yields and significantly reduced reaction times. thieme.deorganic-chemistry.org
Di-tert-butyl dicarbonate ((Boc)₂O) with DMAP: This system serves as an effective activating agent for carboxylic acids, enabling their conversion to tert-butyl esters under mild conditions. researchgate.net
Solid Acid Catalysts: Heterogeneous catalysts, such as silicotungstic acid supported on bentonite, have been employed for the esterification of acetic acid with tert-butanol. asianpubs.orgasianpubs.org These catalysts are advantageous as they can be easily separated from the reaction mixture and reused. asianpubs.org Other solid catalysts include ion-exchange resins and various zeolites. google.comasianpubs.org
The following table summarizes various catalytic systems used for tert-butyl ester synthesis.
| Catalyst System | Reagents | Key Features |
| Protic Acids (e.g., H₂SO₄) | Carboxylic acid, isobutene/tert-butanol | Traditional method. thieme.degoogle.com |
| Tf₂NH | Carboxylic acid, tert-butyl acetate | Fast reaction times, high yields. thieme.deorganic-chemistry.org |
| (Boc)₂O / DMAP | Carboxylic acid, alcohol | Mild conditions, volatile byproducts. researchgate.net |
| Silicotungstic acid on bentonite | Carboxylic acid, tert-butanol | Reusable heterogeneous catalyst. asianpubs.orgasianpubs.org |
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are critical parameters that control the rate of reaction and the position of the equilibrium in esterification processes. Generally, increasing the temperature accelerates the reaction rate. For example, in an electrochemically driven nickel-catalyzed cross-coupling, 60°C was found to be the optimal temperature, with higher or lower temperatures being detrimental to the reaction's efficiency. acs.org In other preparations, reactions are carried out at temperatures ranging from 40°C to 80°C. chemicalbook.com The esterification of acetic acid with tert-butanol using a solid acid catalyst was optimized at a reaction temperature of 110°C. asianpubs.orgasianpubs.org
Pressure can also be a significant factor, particularly in reactions involving gaseous reagents like isobutene. Conducting the reaction in a sealed pressure vessel can increase the concentration of the dissolved gas, thereby accelerating the reaction. orgsyn.org However, this also requires careful management to avoid the reaction getting out of control due to the exothermic nature of the process. orgsyn.org Continuous processes for preparing tert-butyl esters often operate at temperatures between 10°C and 40°C. google.com
The table below illustrates the effect of temperature on yield in a representative esterification reaction.
| Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |
| Room Temperature | 24 | Sluggish researchgate.net |
| 40 | 6 | 12 (for a related synthesis) chemicalbook.com |
| 60 | 1.5 | 86 (for a Ni-catalyzed reaction) acs.org |
| 110 | 2 | 87.2 asianpubs.orgasianpubs.org |
Scalability Considerations in Synthetic Development
Transitioning a synthetic procedure from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. For the synthesis of tert-butyl esters, scalability often involves moving from batch to continuous flow processes. google.comjustia.com Continuous reactors offer better control over reaction parameters such as temperature and pressure, leading to improved consistency and safety. google.com
Key considerations for scaling up the synthesis of this compound include:
Catalyst Selection: For large-scale production, heterogeneous catalysts are often preferred over homogeneous ones because they can be easily recovered and recycled, reducing waste and cost. google.comasianpubs.org
Reaction Conditions: The optimization of temperature and pressure is crucial on a large scale to maximize throughput while ensuring safety. Exothermic reactions require efficient heat management systems. orgsyn.org
Downstream Processing: The separation and purification of the final product from unreacted starting materials, byproducts, and the catalyst is a major consideration. Processes that yield volatile byproducts, such as the (Boc)₂O/DMAP method, can simplify purification. researchgate.net
Process Automation: Continuous processes are often automated to ensure consistent quality and minimize manual intervention. google.com This includes the continuous feeding of reactants and removal of the product. justia.com
Chemical Reactivity and Mechanistic Investigations of Tert Butyl Naphthalene 2 Carboxylate
Hydrolysis Pathways of the Ester Group
The tert-butyl ester group of tert-butyl naphthalene-2-carboxylate can be cleaved through both acid-catalyzed and base-mediated hydrolysis, each proceeding via distinct mechanisms.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of tert-butyl esters, including this compound, typically proceeds through a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. bham.ac.ukoup.com This pathway is favored because the tert-butyl group can form a relatively stable tertiary carbocation. bham.ac.uk
The mechanism involves the following steps:
Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. pearson.com
Carbocation Formation: Unlike the hydrolysis of simpler esters (like methyl or ethyl esters) which involves nucleophilic attack at the carbonyl carbon (AAC2 mechanism), the steric hindrance and electronic effects of the tert-butyl group favor a different pathway. bham.ac.ukcdnsciencepub.com The protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond, leading to the formation of naphthalene-2-carboxylic acid and a stable tert-butyl carbocation. researchgate.net
Deprotonation/Reaction of Carbocation: The tert-butyl carbocation is then neutralized, typically by reacting with a nucleophile (like water) to form tert-butanol (B103910) or by eliminating a proton to form isobutylene. researchgate.net
This AAL1 mechanism is distinct from the more common AAC2 mechanism observed in the hydrolysis of less sterically hindered esters. bham.ac.uk The stability of the resulting tert-butyl carbocation is a key driving force for this unimolecular pathway. cdnsciencepub.com
Base-Mediated Saponification
Base-mediated hydrolysis, or saponification, of this compound involves the nucleophilic acyl substitution of the ester. organicchemistrytutor.comucalgary.ca This reaction is effectively irreversible because the final deprotonation step forms a resonance-stabilized carboxylate salt. bham.ac.ukmasterorganicchemistry.com
The generally accepted mechanism for saponification is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway:
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. ucalgary.calibretexts.org This results in the formation of a tetrahedral intermediate. organicchemistrytutor.com
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tert-butoxide ion (t-BuO⁻) as the leaving group. masterorganicchemistry.comlibretexts.org This step yields naphthalene-2-carboxylic acid.
Due to the steric hindrance of the tert-butyl group, saponification of tert-butyl esters can be slower compared to their methyl or ethyl counterparts. However, the irreversible nature of the final deprotonation step ensures a high yield of the carboxylate salt product. masterorganicchemistry.com
Transformations of the Naphthalene (B1677914) Ring System
The naphthalene ring of this compound is susceptible to various transformations, including electrophilic aromatic substitution and transition metal-catalyzed coupling reactions.
Electrophilic Aromatic Substitution Reactions
Naphthalene is generally more reactive towards electrophilic aromatic substitution than benzene (B151609). wikipedia.org The position of substitution on the naphthalene ring is influenced by the stability of the carbocation intermediate (arenium ion). wordpress.comyoutube.com
For an unsubstituted naphthalene, electrophilic attack is kinetically favored at the C1 (alpha) position over the C2 (beta) position. wikipedia.orgwordpress.com This preference is because the intermediate formed by attack at the alpha position has more resonance structures that preserve the aromaticity of one of the rings. wikipedia.orgyoutube.com
However, the presence of the tert-butoxycarbonyl group at the C2 position modifies this reactivity. The ester group is an electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the C5 and C8 positions of the adjacent ring. Friedel-Crafts acylation of naphthalene derivatives, for instance, can be directed to either the alpha or beta position depending on the reaction conditions, such as the choice of solvent. uomustansiriyah.edu.iq For 2-substituted naphthalenes with deactivating groups, electrophilic substitution typically occurs on the other ring at the 5- and 8-positions.
| Reaction Type | Typical Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | tert-Butyl 5-nitronaphthalene-2-carboxylate and tert-Butyl 8-nitronaphthalene-2-carboxylate |
| Halogenation | Br₂, FeBr₃ | tert-Butyl 5-bromonaphthalene-2-carboxylate and tert-Butyl 8-bromonaphthalene-2-carboxylate |
| Sulfonation | SO₃, H₂SO₄ | tert-Butyl 5-(sulfo)naphthalene-2-carboxylate and tert-Butyl 8-(sulfo)naphthalene-2-carboxylate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | tert-Butyl 5-acylnaphthalene-2-carboxylate and tert-Butyl 8-acylnaphthalene-2-carboxylate |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, or copper, have become powerful tools for the functionalization of C-H bonds in aromatic systems like naphthalene. nih.govresearchgate.netnih.gov These methods often employ a directing group to achieve high regioselectivity, which can overcome the inherent reactivity patterns of the aromatic ring. nih.govresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. researchgate.net To perform a Suzuki coupling on the naphthalene ring of this compound, the ring must first be functionalized with a suitable leaving group, such as bromine or a triflate group.
For instance, a bromo-substituted this compound could be synthesized and then used as a substrate in a Suzuki coupling reaction. Research on related systems, such as the asymmetric Suzuki–Miyaura cross-coupling of 1-bromo-2-naphthoates, demonstrates the feasibility of this approach for creating axially chiral biaryl compounds. rsc.org The reaction couples the bromonaphthalene derivative with a boronic acid in the presence of a palladium catalyst and a base.
A representative reaction scheme is shown below:
Step 1: Bromination (Illustrative) this compound → tert-Butyl bromo-naphthalene-2-carboxylate (e.g., at C1, C3, or other positions via specific synthetic routes)
Step 2: Suzuki Coupling tert-Butyl bromo-naphthalene-2-carboxylate + Ar-B(OH)₂ --(Pd catalyst, Base)--> tert-Butyl (aryl)-naphthalene-2-carboxylate
Directed C-H Functionalization Strategies in Related Systems
The regioselective functionalization of the naphthalene nucleus is a significant challenge in organic synthesis due to the presence of multiple C-H bonds with similar reactivity. nih.gov Directing group-assisted C-H activation has emerged as a powerful strategy to overcome this challenge, enabling the precise installation of functional groups at specific positions. researchgate.net While studies focusing specifically on this compound as the substrate are limited, a wealth of research on related naphthalene systems illustrates the principles and potential applications of this methodology.
Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is central to these strategies. rsc.orgresearchgate.net The directing group, typically a substituent on the naphthalene ring, coordinates to the metal center, bringing it into proximity with a specific C-H bond and facilitating its cleavage. The choice of directing group is crucial for controlling the site-selectivity of the functionalization. researchgate.net
Common directing groups employed in naphthalene chemistry and their preferred sites of activation are summarized below:
| Directing Group | Metal Catalyst | Position(s) Functionalized | Reaction Type |
| Amide (e.g., Picolinamide) | Rh(I), Rh(III) | C8 (peri) | Alkylation, Cyanation |
| Carbonyl (e.g., Aldehyde) | Pd(II) | C2 (ortho), C8 (peri) | Halogenation |
| Weinreb Amide | Pd(II) | C8 (peri) | Oxygenation |
| Free Amine | Rh(III) | C2 (ortho) | Oxidative Coupling |
| Phosphine | Rh | C8 (peri), K-region | Arylation |
This table is generated based on data from multiple sources. researchgate.netresearchgate.netanr.fr
For instance, the picolinamide (B142947) group has proven effective in directing the rhodium-catalyzed cyanation of 1-naphthalenecarboxamides at the C8 (peri) position. researchgate.net Similarly, palladium catalysis has been utilized for the regioselective halogenation of naphthaldehydes at either the C2 or C8 positions, depending on the reaction conditions. anr.fr The development of multi-component reactions has further expanded the scope, allowing for the synthesis of complex, multifunctional naphthalenes in a single step through ruthenium-catalyzed remote C-H functionalization. rsc.org These examples highlight the modularity and effectiveness of directed C-H functionalization in creating diverse naphthalene derivatives, a strategy that could conceptually be applied to substrates like this compound. nih.govresearchgate.net
Oxidation and Reduction Reactions
Alkane Oxidation in Naphthalene Analogues
While this compound itself lacks an oxidizable alkyl side chain, the study of alkane oxidation in naphthalene analogues, such as methylnaphthalene, provides insight into the reactivity of the naphthalene core under oxidative conditions. The atmospheric oxidation of 2-methylnaphthalene, initiated by hydroxyl (OH) radicals, has been studied to understand its contribution to secondary organic aerosol formation. researchgate.net
In industrial contexts, the vapor-phase catalytic oxidation of naphthalene is a significant process. Over catalysts like vanadium pentoxide, naphthalene is oxidized to phthalic anhydride, a crucial industrial intermediate. wikipedia.orgchula.ac.th This reaction underscores the susceptibility of the aromatic system to oxidation under forcing conditions. More recent research has focused on the catalytic oxidation of naphthalene in aqueous media for environmental remediation. Iron(III) TAML (tetraamido macrocyclic ligand) activators with hydrogen peroxide have been shown to efficiently catalyze the oxidative degradation of naphthalene at neutral pH. nih.gov The proposed mechanism involves electron transfer from the naphthalene to an oxidized iron TAML species, leading to the formation of naphthoquinones, which are subsequently degraded into smaller fragments. nih.govresearchgate.net
| Substrate | Catalyst/Reagent | Conditions | Major Product(s) |
| Naphthalene | Vanadium Pentoxide (V₂O₅) | High Temperature, O₂ | Phthalic Anhydride |
| Naphthalene | Iron(III) TAML / H₂O₂ | Aqueous, Neutral pH | Naphthoquinones, degradation fragments |
| 2-Methylnaphthalene | OH radical | Atmospheric | Oxygenated compounds, SOA precursors |
This table is generated based on data from multiple sources. researchgate.netwikipedia.orgnih.gov
Reduction of Ester and Aromatic Moieties
The reduction of this compound can target two distinct functionalities: the tert-butyl ester group and the aromatic naphthalene rings.
Reduction of the Ester: The reduction of esters to primary alcohols is a fundamental transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce most esters, milder and more selective reagents are often preferred. Lithium borohydride (B1222165) (LiBH₄) is a common choice for the selective reduction of esters in the presence of other functional groups like carboxylic acids and amides. harvard.edu Another approach involves the use of sodium borohydride in combination with activating agents or specific solvent systems, such as methanol (B129727) and tert-butyl alcohol, to enhance its reducing power towards esters. tandfonline.com
Reduction of the Aromatic Rings: The naphthalene ring system can be partially or fully hydrogenated. Catalytic hydrogenation over metal catalysts like nickel or rhodium can reduce naphthalene to 1,2,3,4-tetrahydronaphthalene (B1681288) (Tetralin). wikipedia.orgyoutube.com Prolonged reaction at higher temperatures and pressures can lead to the fully saturated decahydronaphthalene (B1670005) (Decalin). youtube.com
The Birch reduction (using sodium or lithium in liquid ammonia (B1221849) with an alcohol) provides a method for partial reduction, typically yielding 1,4-dihydronaphthalene. youtube.commasterorganicchemistry.com In biological systems, the anaerobic degradation of 2-naphthoic acid (derived from naphthalene) involves a stepwise enzymatic reduction of the aromatic rings, proceeding through intermediates like 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govresearchgate.net This biological pathway highlights that the reduction often initiates on the unsubstituted ring first. nih.gov
| Moiety | Reagent(s) | Product |
| tert-Butyl Ester | LiBH₄ or NaBH₄/(CH₃)₃COH/CH₃OH | 2-(Hydroxymethyl)naphthalene |
| Naphthalene Ring | H₂ / Metal Catalyst (e.g., Ni) | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |
| Naphthalene Ring | H₂ / Metal Catalyst (prolonged) | Decahydronaphthalene (Decalin) |
| Naphthalene Ring | Na / NH₃ (l), ROH | 1,4-Dihydronaphthalene |
This table is generated based on data from multiple sources. wikipedia.orgharvard.edutandfonline.comyoutube.commasterorganicchemistry.com
Role as a Precursor in Multi-Step Organic Transformations
Ester Cleavage for Carboxylic Acid Derivatization
The tert-butyl ester group in this compound serves as a robust protecting group for the corresponding carboxylic acid. Its stability under neutral and basic conditions, coupled with its susceptibility to cleavage under acidic conditions, makes it highly valuable in multi-step synthesis. acsgcipr.org The deprotection to yield naphthalene-2-carboxylic acid is a critical step that opens the door to a wide range of subsequent derivatizations.
The most common method for cleavage involves treatment with strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). lookchem.comlookchem.com The mechanism proceeds via protonation of the ester carbonyl, followed by the loss of a stable tert-butyl cation, which is then typically trapped by a nucleophile or eliminated as isobutylene. acsgcipr.orgstackexchange.com
To avoid the harshness of strong acids, which can be detrimental to sensitive substrates, various milder methods have been developed. Lewis acids such as zinc bromide (ZnBr₂), cerium(III) chloride (CeCl₃), and ytterbium triflate (Yb(OTf)₃) can catalyze the selective cleavage of tert-butyl esters, often in the presence of other acid-labile groups. niscpr.res.inresearchgate.net Other reported methods include the use of silica (B1680970) gel in refluxing toluene (B28343) and thermolytic cleavage in fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE). lookchem.comlookchem.comresearchgate.net A catalytic protocol using the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane also provides a mild route for deprotection. acs.org
| Reagent/Catalyst | Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Dichloromethane, Room Temp. | Standard, highly effective, harsh |
| Hydrochloric Acid (HCl) | Dioxane or other solvent | Common, strong acid conditions |
| Zinc Bromide (ZnBr₂) | Dichloromethane | Mild Lewis acid, chemoselective |
| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50 °C | Mild, catalytic, reusable |
| Silica Gel (SiO₂) | Toluene, Reflux | Heterogeneous, mild conditions |
| 2,2,2-Trifluoroethanol (TFE) | Solvent, Heat | Thermolytic, reagent-free product recovery |
| "Magic Blue" / Et₃SiH | Acetonitrile | Catalytic, mild radical-based method |
This table is generated based on data from multiple sources. lookchem.comlookchem.comniscpr.res.inresearchgate.netacs.org
Functional Group Interconversions on the Naphthalene Nucleus
Once deprotected to naphthalene-2-carboxylic acid, the molecule becomes a versatile precursor for further transformations. The carboxylic acid functional group itself can be readily converted into a variety of other functionalities. Standard organic transformations can convert the acid to an acid chloride (e.g., using thionyl chloride), which is a highly reactive intermediate for the synthesis of amides, esters, and other derivatives.
Furthermore, the naphthalene ring itself can be subjected to functionalization, primarily through electrophilic aromatic substitution. Naphthalene is more reactive than benzene towards electrophiles. wikipedia.org The carboxylic acid group is a deactivating, meta-directing group. However, the electronics of the fused ring system complicate simple predictions. Electrophilic substitution on 2-substituted naphthalenes is influenced by both electronic and steric factors, leading to substitution at various positions on both rings. Common substitution reactions include nitration, halogenation, and sulfonation. slideshare.net
The development of modern synthetic methods has greatly expanded the toolkit for modifying the naphthalene core. bohrium.comresearchgate.net Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) on halogenated naphthalene derivatives provide powerful routes to C-C bond formation. Annulation strategies, such as electrophilic cyclization of alkyne-containing precursors, offer pathways to build complex polycyclic systems incorporating the naphthalene framework. nih.gov These diverse synthetic strategies allow for the elaboration of the basic this compound structure into a vast array of more complex and functionally rich molecules. nih.gov
Computational and Theoretical Investigations of Tert Butyl Naphthalene 2 Carboxylate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. These computational methods provide insights into molecular geometry, vibrational frequencies, and electronic transitions.
Density Functional Theory (DFT) has become a important tool for studying the electronic properties of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is commonly used for these types of calculations. core.ac.uknih.govresearchgate.net DFT calculations can be used to optimize the molecular geometry, predict vibrational spectra, and analyze the electronic structure of tert-Butyl naphthalene-2-carboxylate. researchgate.net
Theoretical studies using the B3LYP method with a 6-31G(d,p) basis set have been employed to analyze the structural and electronic properties of naphthalene (B1677914) derivatives. researchgate.net These calculations provide optimized molecular structures and help in understanding the effects of substituents on the naphthalene core. For instance, the introduction of electron-donating or electron-withdrawing groups can influence the electronic and structural characteristics of the molecule. researchgate.net
The B3LYP functional has demonstrated high efficiency in calculating various electronic properties, including ionization potentials, electron affinities, and energy gaps between frontier molecular orbitals. core.ac.uk Such calculations are crucial for understanding the reactivity and kinetic stability of the molecule. A systematic DFT investigation of related naphthalene derivatives has shown that the energetically preferred conformation is often planar, stabilized by intramolecular interactions. researchgate.net
Table 1: Representative Theoretical Data for Naphthalene Derivatives using DFT
| Property | Naphthalene | Substituted Naphthalene |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.821 | Varies with substituent |
| Symmetry | D2h | Dependent on substitution |
Note: This table provides illustrative data for naphthalene and a generalized substituted naphthalene. The actual values for this compound would require specific calculations.
Ab initio molecular orbital theory encompasses a range of computational chemistry methods based on quantum mechanics. These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. While DFT methods like B3LYP are widely used, ab initio calculations can provide a valuable comparison. For instance, calculations on related tert-butyl carboxylate structures have been performed using both HF and DFT methods to determine stable conformers and vibrational frequencies. researchgate.net These studies indicate that different computational levels can yield slightly different energetic and structural predictions. dergipark.org.tr
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. rsc.org The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential.
Typically, red and yellow areas on an MEP surface denote regions of negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue and green areas represent regions of positive electrostatic potential, indicating sites for nucleophilic attack. For aromatic esters, the MEP surface would likely show a negative potential around the carbonyl oxygen of the ester group, highlighting it as a potential site for electrophilic interaction. The naphthalene ring itself would exhibit a complex potential distribution influenced by the tert-butyl and carboxylate substituents. researchgate.net
This analysis is instrumental in predicting intermolecular interactions and the initial steps of a chemical reaction. rsc.org
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. worldwidejournals.comscience.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to be chemically reactive. core.ac.uk Conversely, a large gap implies high stability. samipubco.com
For naphthalene, the HOMO-LUMO gap has been calculated to be approximately 4.821 eV using the B3LYP/6-31G(d,p) method. researchgate.net The introduction of a tert-butyl carboxylate substituent would be expected to alter this value. The tert-butyl group, being electron-donating, and the carboxylate group, being electron-withdrawing, will have competing effects on the electronic structure of the naphthalene ring, thereby influencing the energies of the frontier orbitals and the magnitude of the gap. researchgate.net
Table 2: Illustrative HOMO-LUMO Data for Aromatic Compounds
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene | -6.13 | -1.38 | 4.75 |
Note: The values for naphthalene are from DFT calculations with an aug-cc-pVQZ basis set. samipubco.com The data for a generic substituted naphthalene is variable and depends on the specific substituent.
Fukui function analysis is a method derived from DFT that helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.
This analysis can pinpoint specific atoms or regions within this compound that are most likely to participate in chemical reactions. For instance, it can help to distinguish the reactivity of the different carbon atoms on the naphthalene ring and the atoms within the ester group. Such detailed reactivity information is crucial for understanding reaction mechanisms and designing new synthetic pathways. tandfonline.com
Conformational Analysis and Energy Minimization
Computational chemistry provides critical insights into the three-dimensional structure and stability of molecules like this compound. collectivescientific.com Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. upenn.edu For this compound, the primary sources of conformational flexibility are the rotation around the C(naphthalene)-C(carbonyl) bond and the C(carbonyl)-O(ester) bond.
The goal of this analysis is to identify the lowest energy conformer, which represents the most stable and populated structure of the molecule under thermal equilibrium. collectivescientific.com The bulky tert-butyl group introduces significant steric hindrance, which plays a dominant role in determining the preferred conformation. libretexts.org The molecule will orient itself to minimize the repulsive forces between the tert-butyl group and the naphthalene ring system. libretexts.org
Energy minimization is the computational process used to find these stable conformations. collectivescientific.com Algorithms, often based on molecular mechanics (like MM2) or more sophisticated quantum mechanical methods like Density Functional Theory (DFT), systematically adjust the molecule's geometry to locate points of minimum potential energy on its potential energy surface. upenn.edu The process identifies local minima (stable conformers) and the global minimum, which is the most stable conformer of all. upenn.edu For this compound, calculations would likely show that conformations where the large tert-butyl group is positioned away from the naphthalene ring are significantly lower in energy.
Below is a hypothetical table illustrating the results of a conformational analysis, showing the relative energies of different rotamers.
| Conformer | Dihedral Angle (C1-C2-C=O) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A (Global Minimum) | ~30° | 0.00 | Lowest energy state, minimizing steric clash between the carbonyl oxygen and the naphthalene ring. |
| B | ~90° | +3.5 | Higher energy due to loss of conjugation between the carbonyl group and the aromatic ring. |
| C | ~180° | +1.8 | A local minimum, but less stable than A due to steric interactions. |
Mechanistic Insights from Computational Simulations
Computational simulations are powerful tools for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone. For reactions involving this compound, such as its formation via esterification or its hydrolysis, simulations can map out the entire reaction pathway.
Transition State Characterization
A key aspect of mechanistic studies is the characterization of the transition state (TS). The transition state is a specific, high-energy configuration along the reaction coordinate that separates reactants from products. It represents the point of maximum energy that must be overcome for the reaction to proceed.
Computational methods, particularly quantum mechanical calculations, are used to locate and characterize the geometry, energy, and vibrational frequencies of the transition state. For instance, in the acid-catalyzed esterification of naphthalene-2-carboxylic acid with tert-butanol (B103910), the transition state would involve the partially formed bond between the ester oxygen and the carbonyl carbon, and the partially broken O-H bond of the carboxylic acid.
Key characteristics of a computationally characterized transition state include:
A single imaginary vibrational frequency: A true transition state has exactly one imaginary frequency in its vibrational analysis, which corresponds to the motion of the atoms along the reaction coordinate towards the products.
Geometry: The bond lengths and angles of the TS structure reveal which bonds are being formed and which are being broken.
Energy: The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, a crucial factor in reaction kinetics.
Reaction Coordinate Analysis
A reaction coordinate analysis provides a profile of the potential energy of the system as it evolves from reactants to products. This analysis maps the energy changes that occur during the reaction, passing through any intermediates and transition states. By plotting the energy versus the reaction coordinate (a geometric parameter representing the progress of the reaction), chemists can visualize the energy barriers and the stability of intermediates.
For a reaction involving this compound, this analysis would reveal:
Activation Energy (Ea): The energy difference between the reactants and the highest energy transition state, which dictates the reaction rate.
Reaction Enthalpy (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.
The table below conceptualizes the data obtained from a reaction coordinate analysis for the formation of the compound.
| Point on Reaction Coordinate | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Naphthalene-2-carboxylic acid + tert-butanol | 0.0 |
| Transition State 1 (TS1) | Protonation of carbonyl oxygen | +15.2 |
| Intermediate | Protonated tetrahedral intermediate | +5.7 |
| Transition State 2 (TS2) | Loss of water molecule | +22.5 (Rate-Determining) |
| Products | This compound + Water | -4.1 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational quantum chemistry is an established methodology for predicting spectroscopic parameters, which can be invaluable for structure elucidation and the assignment of experimental spectra. mdpi.com Methods based on Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost. mdpi.comnih.gov
For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts can be predicted with high accuracy. nih.gov This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional (e.g., B3LYP, WP04) and an appropriate basis set. mdpi.comnih.govmdpi.com The calculation yields nuclear shielding tensors for each atom, which are then converted into chemical shifts (in ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such predictions can help assign complex spectra and confirm molecular structures. mdpi.com The accuracy of these predictions is often within 0.2 ppm for ¹H and 5 ppm for ¹³C. nih.gov
The following table presents hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Naphthalene H1 | 8.55 | - |
| Naphthalene H3 | 8.01 | - |
| Naphthalene H4, H5, H8 | 7.90 - 7.95 | - |
| Naphthalene H6, H7 | 7.50 - 7.60 | - |
| tert-Butyl H | 1.65 | - |
| Carbonyl C=O | - | 165.8 |
| Naphthalene C1, C3-C8 | - | 125.0 - 135.0 |
| Naphthalene C2 | - | 128.5 |
| tert-Butyl Quaternary C | - | 81.5 |
| tert-Butyl Methyl C | - | 28.3 |
Similarly, vibrational frequencies corresponding to infrared (IR) absorption bands can be calculated. nih.gov These calculations determine the frequencies of the normal modes of molecular vibration. nih.gov The predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. nih.gov Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis can then be used to assign the calculated frequencies to specific types of vibrations, such as stretching, bending, or wagging. nih.gov
Below is a table of selected predicted vibrational frequencies for the molecule.
| Scaled Frequency (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 3065 | ν(C-H) | Aromatic C-H stretching |
| 2975 | ν(C-H) | Aliphatic C-H stretching (tert-butyl) |
| 1715 | ν(C=O) | Carbonyl ester stretching |
| 1600, 1510 | ν(C=C) | Aromatic ring stretching |
| 1280 | ν(C-O) | Ester C-O stretching (acyl-oxygen) |
| 1150 | ν(C-O) | Ester C-O stretching (alkyl-oxygen) |
Applications in Advanced Chemical Synthesis and Materials Science
Role as an Intermediate in the Synthesis of Complex Organic Scaffolds
The naphthalene (B1677914) core is a fundamental motif in many biologically active compounds and functional organic materials. chemistryviews.org Tert-butyl naphthalene-2-carboxylate serves as a key precursor in the regioselective synthesis of polysubstituted naphthalene derivatives and as a foundational component for constructing larger polycyclic aromatic systems.
The development of efficient methods for synthesizing substituted naphthalenes is a significant area of research in organic chemistry. bohrium.com Traditional electrophilic aromatic substitution reactions on naphthalene can be difficult to control, leading to mixtures of products. nih.gov However, the use of precursors like this compound allows for more precise and regioselective transformations.
The tert-butyl ester group in this compound can act as a directing group or be transformed into other functionalities, enabling the synthesis of a wide array of substituted naphthalene derivatives. nih.gov For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in various coupling reactions or be converted to other functional groups. This strategic approach is crucial for building the complex molecular architectures found in pharmaceuticals and agrochemicals. nih.gov
Recent advancements have focused on novel synthetic routes to access substituted naphthalenes. One such method involves the nitrogen-to-carbon transmutation of isoquinolines, which provides a convenient pathway to a range of substituted naphthalenes. nih.gov While this specific study does not directly start from this compound, it highlights the importance of having access to diverse naphthalene building blocks for complex syntheses. The principles of regioselective synthesis are paramount, and compounds like this compound are valuable tools in this endeavor. nih.gov
Polycyclic aromatic systems are integral components of many functional materials and natural products. rsc.orgcsir.co.za The rigid and three-dimensional structures of these systems often impart unique biological and physicochemical properties. rsc.org this compound serves as a foundational building block for the construction of these elaborate architectures.
One powerful strategy for building polycyclic systems is through dearomatization reactions of naphthalenes. rsc.org A notable example is the enantioselective dearomative cyclopropanation of naphthalenes to construct benzonorcaradiene-containing tetracycles. In such reactions, the substituents on the naphthalene ring play a crucial role in directing the stereochemical outcome. The use of a sterically bulky tert-butyl ester has been shown to significantly improve enantioselectivity in these transformations. rsc.org
The following table summarizes the effect of the ester group on the enantioselectivity of a dearomative cyclopropanation reaction of a naphthalene derivative.
| Ester Group | Yield (%) | Enantiomeric Excess (ee %) |
| Methyl | Lower | Lower |
| tert-Butyl | 80 | 99 |
This data illustrates how the sterically demanding tert-butyl group can enhance the stereochemical control in the synthesis of complex polycyclic systems. rsc.org
Contributions to Polymer Science and Functional Materials
The unique electronic and structural features of the naphthalene unit make it a desirable component in the design of advanced polymers and functional materials. This compound plays a role in the synthesis of precursors for these materials, particularly in the realm of naphthalene diimides (NDIs).
Naphthalene diimides (NDIs) are a class of organic compounds known for their excellent electron-accepting properties and are widely studied for applications in organic electronics, such as organic field-effect transistors and solar cells. rsc.orgnih.govbohrium.com The synthesis of functionalized NDIs often requires versatile naphthalene-based starting materials.
While the direct incorporation of this compound into NDI structures is not extensively detailed in the provided search results, its derivatives, such as naphthalene dicarboxylic acids, are the primary building blocks for NDIs. nih.gov The tert-butyl ester can serve as a protected form of the carboxylic acid, allowing for selective manipulations at other positions of the naphthalene ring before being converted to the diacid needed for NDI synthesis. This synthetic flexibility is crucial for creating tailored NDI derivatives with specific electronic and self-assembly properties. acs.org The functionalization of the NDI core is a key strategy for tuning the performance of these materials in electronic devices. nih.gov
This compound and its derivatives can be considered specialty chemicals due to their role as intermediates in the synthesis of complex organic molecules. nih.gov The tert-butyl group itself is a critical protecting group in organic synthesis, valued for its stability and ease of removal under specific acidic conditions. thieme.de This allows for the selective unmasking of a carboxylic acid functionality at a late stage in a synthetic sequence, a strategy often employed in the synthesis of complex target molecules.
The development of novel reagents and building blocks is a continuous effort in chemical synthesis. Compounds like tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, which incorporates a naphthalene moiety, showcase the integration of this scaffold into more complex and potentially bioactive molecules. researchgate.net
Utilization in Green Chemistry Methodologies
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.in While there is no direct evidence of this compound being exclusively used in "green" methodologies, its application can be viewed through the lens of green chemistry principles such as atom economy and the use of protecting groups to improve reaction efficiency and reduce waste.
Furthermore, the development of catalytic and solvent-free reaction conditions for transformations involving naphthalene derivatives contributes to greener chemical processes. rsc.org For instance, the use of tert-butyl nitrite (B80452) (TBN) as a versatile reagent in various organic transformations under mild and often solvent-free conditions is an example of a greener synthetic tool. rsc.orgmt.com While not directly involving this compound, these methodologies represent the broader trend in organic synthesis towards more environmentally benign practices, a context in which the strategic use of this compound as a building block can be appreciated. The drive towards using renewable feedstocks and avoiding unnecessary derivatization are also key tenets of green chemistry that influence modern synthetic strategies. mlsu.ac.inresearchgate.netresearchgate.net
Future Research Perspectives and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. Future research into tert-butyl naphthalene-2-carboxylate will likely focus on the development of synthetic routes that control stereochemistry, opening pathways to novel, enantioenriched compounds.
Atroposelective Synthesis : The naphthalene (B1677914) core, when appropriately substituted, can exhibit axial chirality. A promising research direction is the development of catalytic atroposelective methods to synthesize derivatives of naphthalene-2-carboxylic acid before esterification. For instance, chiral phosphoric acids have been successfully used to catalyze the direct intermolecular enantioselective C-H amination of N-aryl-2-naphthylamines, creating stable N-C atropisomers. researchgate.net Future work could adapt such catalytic systems to introduce chirality in precursors to this compound, yielding axially chiral products with potential applications as chiral ligands or materials.
Asymmetric Dearomatization : Catalytic asymmetric dearomatization (CADA) reactions represent a powerful strategy for converting flat aromatic compounds into complex, three-dimensional molecules. researchgate.net Research into the dearomatization of naphthalene derivatives is an emerging field. A silver-mediated enantioselective aza-electrophilic dearomatization has been shown to convert vinylnaphthalenes into chiral polyheterocycles. researchgate.netnih.gov Future studies could explore the dearomatization of the naphthalene ring in this compound itself, using transition metal or organocatalysis to create novel polycyclic structures with multiple stereocenters. Such transformations would provide rapid access to complex molecular scaffolds from a simple starting material.
Investigation of Organocatalytic Approaches for Esterification and Derivatization
While traditional methods for producing tert-butyl esters are effective, they often rely on harsh conditions or stoichiometric reagents. The field of organocatalysis offers milder, more sustainable alternatives that are ripe for investigation in the context of this compound.
Direct Organocatalytic tert-Butylation : Recent advancements have demonstrated simple and powerful methods for the tert-butylation of carboxylic acids using organocatalysts. One such method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and tert-butylating agent. researchgate.net This approach has proven effective for a range of carboxylic acids. A key area for future research would be the optimization of this catalytic system specifically for naphthalene-2-carboxylic acid, focusing on catalyst loading, reaction times, and scalability. The data in the table below illustrates the potential of this method across various substrates, suggesting a high probability of success for naphthalene-based acids.
| Carboxylic Acid Substrate | Catalyst Loading (mol%) | Yield (%) |
| Phenylacetic acid | 2 | 76 |
| 4-Bromobenzoic acid | 10 | 66 |
| (4-Methoxyphenyl)acetic acid | 5 | 45 |
| Cinnamic acid | 5 | 60 |
| Data derived from studies on organocatalytic esterification with tert-butyl alcohol. researchgate.net |
N-Heterocyclic Carbene (NHC) Catalysis : NHCs have emerged as versatile organocatalysts for a wide array of chemical transformations, including the esterification of aldehydes and carboxylic acids. nih.govmdpi.com NHC catalysts, often co-catalyzed by a simple carboxylic acid like benzoic acid, can facilitate the oxidative esterification of aldehydes under mild conditions, even at very low catalyst loadings (down to 0.005 mol%). acs.org Future research could explore the development of NHC-catalyzed methods for the direct esterification of naphthalene-2-carboxylic acid with tert-butanol (B103910) or isobutylene. Investigating novel NHC structures, particularly those with extended π-systems like acenaphthylene-derived NHCs, could lead to catalysts with enhanced activity and stability for this transformation. mdpi.com Furthermore, NHC-copper complexes have been shown to catalyze the carboxylation of C-H bonds with CO₂, suggesting pathways for derivatizing the naphthalene core itself. iupac.org
Exploration of Photochemical Reactivity
The naphthalene moiety is a well-known chromophore, and its photochemical behavior is a rich area for exploration. The future study of this compound's photochemical reactivity could unlock novel molecular architectures and reaction pathways.
[2+2] Photocycloadditions : The photochemical [2+2] cycloaddition is a powerful method for constructing cyclobutane (B1203170) rings. researchgate.netacs.org Studies on naphthalene acrylic acids have shown that they undergo selective homo- and heterodimerization reactions upon irradiation, both in solution and in the solid state, to form multi-substituted cyclobutanes. nih.gov A significant avenue for future research would be to investigate the intermolecular and intramolecular [2+2] photocycloaddition reactions of this compound with various alkenes. This could lead to the synthesis of complex polycyclic structures that are otherwise difficult to access.
The Paternò-Büchi Reaction : This reaction, the photocycloaddition of a carbonyl compound to an alkene to form an oxetane, is a fundamental transformation in organic photochemistry. mdpi.com While typically involving aldehydes and ketones, the ester carbonyl group can also participate under certain conditions. Research has shown that aromatics can undergo the Paternò-Büchi reaction with quinones under visible light. mdpi.com Future investigations could explore whether the ester carbonyl of this compound or the naphthalene ring itself can participate in such reactions with suitable partners, potentially leading to novel oxetane-fused naphthalene derivatives.
Advanced Materials Applications Beyond Current Scope
Naphthalene-based molecules are integral components in the field of materials science, valued for their thermal stability and electronic properties. nih.gov Future research can build upon this foundation, using this compound as a key building block for next-generation materials.
Metal-Organic Frameworks (MOFs) : Naphthalene dicarboxylates are widely used as organic linkers to construct MOFs with applications in gas storage and separation. nih.govrsc.org For example, Yttrium(III) and naphthalene-2,6-dicarboxylate form at least six different MOF structures depending on the synthetic conditions. frontiersin.org The tert-butyl group is often used to modify linkers to control the porosity and functionality of MOFs. Future work could focus on synthesizing MOFs using a linker derived from this compound. The bulky tert-butyl group could create unique pore environments, potentially leading to materials with tailored selectivity for specific gas molecules or for use as novel catalyst supports.
| MOF System | Metal Ion | Linker | Key Feature |
| Y-NDC | Y(III) | Naphthalene-2,6-dicarboxylate | Forms six distinct structural phases. frontiersin.org |
| MOF-205 Derivatives | Zn(II) | Functionalized Naphthalene dicarboxylate | Enhanced H₂ and CO₂ adsorption. rsc.org |
| AEMOFs | Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | Amino-substituted Naphthalene dicarboxylate | 3D frameworks with square planar M₄ SBUs. rsc.org |
Polymers for Dielectric Applications : High-performance polymers are critical for advanced electronics, particularly as dielectric materials for energy storage. Poly(ethylene 2,6-naphthalene dicarboxylate) (PEN) is known for its superior properties compared to PET, including higher thermal stability and lower gas permeability. researchgate.net The introduction of bulky side groups, such as the tert-butyl group, into a polymer backbone can modify its physical properties, such as glass transition temperature and solubility. Future research could explore the synthesis of novel polyesters or polyimides incorporating the this compound moiety. Such polymers could exhibit high thermal stability and low dielectric loss, making them promising candidates for high-frequency applications and energy storage capacitors. mdpi.com
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental work has become an indispensable tool for modern chemical research. This synergy is crucial for accelerating the discovery and optimization of new reactions and materials related to this compound.
Elucidating Reaction Mechanisms : Density Functional Theory (DFT) calculations are powerful for investigating reaction mechanisms and predicting selectivity. For example, DFT studies have been used to understand the ligand-controlled regioselectivity in palladium-catalyzed dearomatization reactions of naphthalene derivatives. nih.govresearchgate.netrsc.org Future research should employ DFT to model the proposed stereoselective and organocatalytic reactions. Such studies could predict the most effective chiral catalysts for atroposelective synthesis or model the transition states in NHC-catalyzed esterifications, guiding experimental efforts and reducing trial-and-error optimization. researchgate.net
Predicting Photochemical Outcomes : Computational methods are increasingly used to study photochemical processes. dntb.gov.uaescholarship.org Time-dependent DFT (TD-DFT) can predict excited-state energies and reaction pathways. For future explorations of the photochemical reactivity of this compound, computational studies could predict the feasibility of [2+2] cycloadditions, identify the nature of the excited states involved (singlet vs. triplet), and explain observed regio- and stereoselectivities. escholarship.orgresearchgate.net This predictive power can help design experiments that target specific photochemical products.
Designing Advanced Materials : Computational screening can accelerate the discovery of new materials. Before undertaking complex synthesis, the properties of hypothetical MOFs or polymers derived from this compound can be modeled. Simulations can predict pore sizes and gas adsorption affinities in MOFs or calculate the dielectric constant and thermal stability of novel polymers. This in silico design approach allows researchers to prioritize synthetic targets with the highest potential for desired applications, making the material discovery process more efficient.
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl naphthalene-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
- The synthesis typically involves esterification of naphthalene-2-carboxylic acid with tert-butanol under acid catalysis (e.g., sulfuric acid). Key factors include:
- Protecting group strategy : The bulky tert-butyl group enhances steric protection of the ester moiety, reducing hydrolysis during subsequent reactions .
- Reaction optimization : Temperature control (60–80°C) and anhydrous conditions minimize side reactions like transesterification.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the product .
Q. How can spectroscopic methods (NMR, IR) distinguish this compound from structural analogs?
Methodological Answer:
- ¹H NMR : The tert-butyl group appears as a singlet at δ 1.3–1.5 ppm (9H). Aromatic protons on the naphthalene ring show splitting patterns consistent with substitution at the 2-position (e.g., doublets or triplets in δ 7.5–8.5 ppm).
- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ confirms the ester functionality. Absence of OH stretches (if purified) rules out residual carboxylic acid.
Q. What are the recommended protocols for assessing environmental persistence of this compound?
Methodological Answer:
- Hydrolysis studies : Conduct pH-dependent experiments (pH 4–9) to evaluate ester cleavage rates. Monitor via HPLC or UV-Vis spectroscopy .
- Biodegradation assays : Use OECD 301 guidelines with activated sludge to measure half-life under aerobic conditions.
- Partitioning analysis : Determine log Kow (octanol-water) to predict bioaccumulation potential .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal structure and stability of this compound?
Methodological Answer:
- Graph set analysis : Characterize C=O⋯H–C or π-π stacking interactions using X-ray crystallography. For example, the ester carbonyl may act as a hydrogen-bond acceptor with adjacent aromatic C–H donors, forming R2<sup>2</sup>(8) motifs .
- Thermal stability : Correlate melting point and decomposition temperature (via TGA/DSC) with intermolecular bond strength. Bulky tert-butyl groups may reduce crystal packing efficiency, lowering melting points compared to methyl esters .
Q. What strategies resolve contradictions in toxicological data for this compound across in vitro and in vivo studies?
Methodological Answer:
- Risk of bias assessment : Apply tiered criteria (e.g., Tier 1 for high-confidence studies with randomized dosing, blinded outcome assessment, and complete data reporting) to prioritize reliable data .
- Dose-response alignment : Normalize in vitro concentrations (µM) to in vivo equivalent doses using physiologically based pharmacokinetic (PBPK) modeling .
- Confounder analysis : Adjust for metabolic differences (e.g., cytochrome P450 activity in hepatocytes vs. whole organisms) .
Q. How can computational modeling predict the metabolic pathways of this compound in mammalian systems?
Methodological Answer:
- In silico tools : Use software like Schrödinger’s Metabolite Predictor or Open-Source ADMET to identify likely Phase I (hydrolysis, oxidation) and Phase II (glucuronidation) metabolites.
- Docking studies : Simulate interactions with esterase enzymes (e.g., carboxylesterase 1) to predict hydrolysis rates .
- Validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome incubations .
Q. What experimental designs minimize bias when evaluating the genotoxic potential of this compound?
Methodological Answer:
- Blinded protocols : Ensure researchers are unaware of treatment groups during micronucleus assay scoring or comet assay analysis .
- Positive/Negative controls : Include ethyl methanesulfonate (EMS) for genotoxicity and DMSO for solvent effects.
- Replicate consistency : Perform triplicate experiments across multiple cell lines (e.g., CHO-K1, HepG2) to confirm reproducibility .
Methodological Frameworks
Q. How to design a study comparing the efficacy of this compound as a synthetic intermediate versus other esters (e.g., methyl or benzyl)?
Methodological Answer:
- Benchmarking metrics : Compare reaction yields, purification ease, and stability under common conditions (e.g., acidic/basic hydrolysis).
- Steric parameterization : Calculate steric hindrance using Taft or Charton parameters to correlate with reactivity .
- Cost-benefit analysis : Exclude commercial factors (per guidelines) but include synthetic step counts and waste generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
